![molecular formula C25H24N4O5S B2971299 Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate CAS No. 442865-53-4](/img/structure/B2971299.png)
Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties, particularly against a wide range of Gram-positive and Gram-negative bacteria . The triazole ring can bind with various enzymes and receptors in the biological system, making it an effective component in the design of new antibacterial agents. This compound could be explored for its potential to fight multidrug-resistant pathogens.
Antifungal Applications
The triazole core is a central structural component in many antifungal drugs . It can be hypothesized that “Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate” may exhibit antifungal activity, potentially contributing to the development of new treatments for fungal infections.
Anticancer Potential
Triazole derivatives have been investigated for their DNA intercalation activities, which are crucial in anticancer agents . This compound, with its triazole-quinoline structure, might interact with DNA in a way that could inhibit cancer cell proliferation or induce apoptosis in cancer cells.
Antiviral Properties
The triazole ring has shown promise in the development of antiviral drugs . Research into this compound could uncover new mechanisms of action against viruses, possibly leading to novel antiviral therapies.
Anti-inflammatory and Analgesic Effects
Triazoles have been associated with anti-inflammatory and analgesic effects . This compound could be studied for its efficacy in reducing inflammation and pain, which would be beneficial in conditions like arthritis or neuropathic pain.
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . This compound could be valuable in understanding enzyme dynamics and developing inhibitors for therapeutic use.
Antidepressant and Anxiolytic Activities
Some triazole-containing drugs are used as antidepressants and anxiolytics . Investigating this compound’s effects on the central nervous system could lead to the discovery of new treatments for depression and anxiety disorders.
Antidiabetic Action
Triazole compounds have been explored for their antidiabetic properties . This compound might influence insulin release or glucose metabolism, offering a potential new avenue for diabetes treatment research.
Future Directions
Triazole compounds have been the subject of ongoing research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Therefore, it can be expected that future research will continue to explore the potential applications of these compounds in various therapeutic areas.
properties
IUPAC Name |
diethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-4-33-23(31)16-11-17(24(32)34-5-2)13-18(12-16)26-22(30)14-35-25-28-27-21-10-15(3)19-8-6-7-9-20(19)29(21)25/h6-13H,4-5,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKLQJTMXKKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


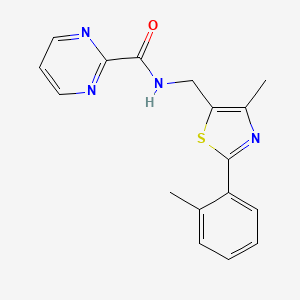
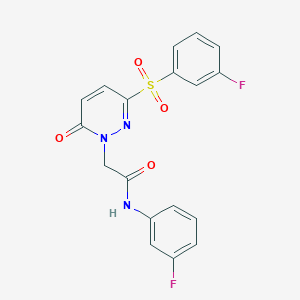
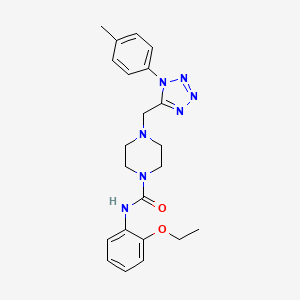
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)

![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
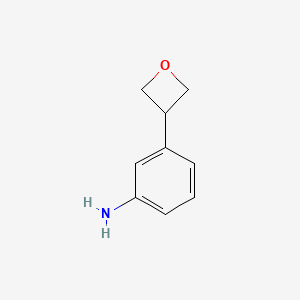
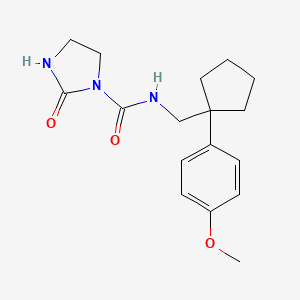
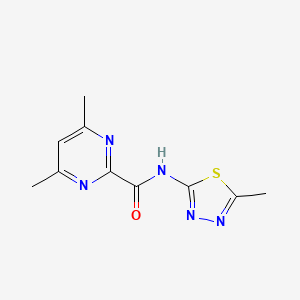
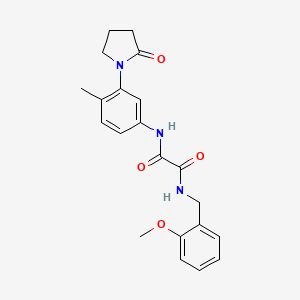

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)